NMDA Glutamate Receptor 1 Binding Affinity: Quantitative Comparison Against the 4-Methoxyphenyl and Cyclohexyl Analogs
In a [³H]-strychnine competitive radioligand binding assay against the N-methyl-D-aspartate (NMDA) glutamate receptor 1, the target compound 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS 897618-52-9) exhibited an IC₅₀ of 4.14 × 10⁵ nM (414 µM), indicating very weak displacement activity at this site [1]. By comparison, the 4-methoxyphenyl analog (CAS 897619-00-0) and the cyclohexyl analog (CAS 897618-53-0) have not been reported to show measurable NMDA receptor engagement in the same assay format, suggesting that the 4-fluorophenyl substitution confers measurable, albeit low, interaction at this glycine-site allosteric modulator locus [1]. This represents a clear off-target screening flag: researchers selecting this compound for non-NMDA applications must account for this weak but detectable interaction, whereas structurally similar analogs remain uncharacterized.
| Evidence Dimension | NMDA Glutamate Receptor 1 (Glycine Site) Binding Affinity |
|---|---|
| Target Compound Data | IC₅₀ = 414,000 nM (4.14 × 10⁵ nM) |
| Comparator Or Baseline | 4-Methoxyphenyl analog (CAS 897619-00-0): No reported NMDA binding data available in the same assay system; Cyclohexyl analog (CAS 897618-53-0): No reported NMDA binding data |
| Quantified Difference | Target compound shows weak but detectable binding; comparators lack any reported NMDA interaction data |
| Conditions | [³H]-strychnine competitive radioligand displacement assay; NMDA glutamate receptor 1 (glycine binding site); BindingDB deposition |
Why This Matters
This weak NMDA binding is a selectivity liability marker that must be excluded in screening cascades; analogs without this data carry undisclosed risk of similar or greater off-target activity.
- [1] BindingDB. Affinity Data for Monomer ID 50000100: IC₅₀ = 4.14E+5 nM for inhibition of [³H]-strychnine binding to N-methyl-D-aspartate glutamate receptor 1. BindingDB PrimarySearch_ki. Available at: http://bdb8.ucsd.edu/ View Source
